Product packaging for Trichloro(cyclohexylmethyl)silane(Cat. No.:CAS No. 18388-16-4)

Trichloro(cyclohexylmethyl)silane

Cat. No.: B101871
CAS No.: 18388-16-4
M. Wt: 231.6 g/mol
InChI Key: NAHQHOCDGCGAJH-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry and Silane (B1218182) Reagents

Organosilicon chemistry centers on compounds featuring carbon-silicon bonds. These compounds often exhibit unique properties due to the differences in electronegativity and atomic size between silicon and carbon. Trichloro(cyclohexylmethyl)silane, with its molecular formula C7H13Cl3Si, is a key example of an organosilane, a subgroup of organosilicon compounds. nih.gov Its structure is characterized by a cyclohexylmethyl group attached to a silicon atom, which is also bonded to three chlorine atoms.

This compound is part of a broader family of silanes that are instrumental as reagents and building blocks in chemical synthesis. The presence of both an organic moiety (cyclohexylmethyl) and reactive chloro groups on the silicon atom makes this compound a bifunctional molecule with potential for diverse chemical transformations.

Significance of Chlorosilanes as Reactive Intermediates and Precursors

Chlorosilanes, such as this compound, are a cornerstone of organosilicon chemistry due to their high reactivity. The silicon-chlorine bond is highly susceptible to nucleophilic attack, making these compounds excellent electrophiles. This reactivity is the basis for their role as crucial reactive intermediates and precursors in the synthesis of a wide array of silicon-containing materials.

The three chlorine atoms in trichlorosilanes are hydrolyzable, meaning they can react with water or other protic sources to form silanols (Si-OH). These silanol (B1196071) intermediates can then undergo condensation reactions to form stable siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. chemimpex.com Consequently, trichlorosilanes are fundamental precursors for creating cross-linked silicone resins and networks. afinitica.com This reactivity also allows them to be used as surface modifying agents and adhesion promoters, as they can form strong covalent bonds with inorganic substrates that possess hydroxyl groups, such as glass and metal oxides.

Research Scope and Focus on this compound

Research interest in this compound stems from its potential to introduce the bulky and hydrophobic cyclohexylmethyl group into various materials. This can impart specific properties, such as increased thermal stability, enhanced hydrophobicity, and altered mechanical characteristics to the resulting polymers or surfaces.

While extensive research exists for more common chlorosilanes like trichloro(methyl)silane, the specific research findings for this compound are less prevalent in publicly accessible literature. chemimpex.com However, its structural features suggest potential applications in areas such as:

Polymer Chemistry: As a monomer or cross-linking agent for the synthesis of specialty silicone polymers with tailored properties.

Materials Science: For the surface modification of inorganic fillers and substrates to improve their compatibility with organic polymer matrices in composites.

Organic Synthesis: As a reagent to introduce the cyclohexylmethylsilyl group into organic molecules.

The study of this compound and similar cycloalkylsilanes contributes to the broader understanding of how the organic substituent on the silicon atom influences the reactivity of the silane and the properties of the resulting materials.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, application, and reactivity.

PropertyValue
Molecular Formula C7H13Cl3Si
Molecular Weight 231.62 g/mol
Boiling Point 220.3 °C at 760 mmHg
Density 1.173 g/mL
Flash Point 99.7 °C
Appearance Transparent liquid

Table 1: Physical and Chemical Properties of this compound. Data sourced from various chemical suppliers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13Cl3Si B101871 Trichloro(cyclohexylmethyl)silane CAS No. 18388-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(cyclohexylmethyl)silane
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InChI

InChI=1S/C7H13Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NAHQHOCDGCGAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3Si
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DSSTOX Substance ID

DTXSID1066364
Record name Cyclohexane, ((trichlorosilyl)methyl)-
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Molecular Weight

231.6 g/mol
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CAS No.

18388-16-4
Record name [(Trichlorosilyl)methyl]cyclohexane
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Record name Trichloro(cyclohexylmethyl)silane
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Record name Cyclohexane, [(trichlorosilyl)methyl]-
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Record name Cyclohexane, ((trichlorosilyl)methyl)-
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Record name Trichloro(cyclohexylmethyl)silane
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Record name TRICHLORO(CYCLOHEXYLMETHYL)SILANE
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Synthetic Methodologies for Trichloro Cyclohexylmethyl Silane

Direct Synthesis Approaches

Direct synthesis methods focus on constructing the trichloro(cyclohexylmethyl)silane molecule in a single primary reaction step from readily available starting materials. The two most prominent approaches are hydrosilylation and reactions involving organometallic reagents.

Hydrosilylation Reactions Involving Trichlorosilane (B8805176) and Cyclohexyl-containing Alkenes

Hydrosilylation is a fundamental and widely utilized method for forming silicon-carbon bonds. nih.gov This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. In the context of this compound synthesis, this typically involves the reaction of trichlorosilane (HSiCl₃) with an alkene containing a cyclohexyl group, such as vinylcyclohexane (B147605) or cyclohexylethylene.

The general reaction is as follows: C₆H₁₁CH=CH₂ + HSiCl₃ → C₆H₁₁CH₂CH₂SiCl₃

This process is almost always catalyzed. While platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are traditionally used in the silicon industry, they can sometimes suffer from a lack of selectivity and compatibility with certain functional groups. nih.govnih.gov Research into more efficient and selective catalysts has led to the investigation of other transition metals. For instance, rhodium(I) complexes have demonstrated high efficiency and selectivity in related hydrosilylation reactions, offering a potential alternative for producing functionalized silanes with high purity. nih.govnih.gov The reaction is typically carried out in an aprotic organic solvent, and specific activators, such as pyridine (B92270) derivatives, may be used to enhance the reactivity of the Si-H bond in trichlorosilane. google.com

Table 1: Comparison of Catalytic Systems for Hydrosilylation

Catalyst Type Common Examples Typical Conditions Advantages Disadvantages
Platinum-based Speier's Catalyst, Karstedt's Catalyst 60-100 °C, neat or in solvent Widely used, commercially available Moderate selectivity, potential side reactions
Rhodium-based [RhCl(dppbzF)]₂ 60 °C, solvent High selectivity (>99%), high turnover number nih.gov Higher cost than platinum
Lewis Bases Pyridine derivatives Varies Metal-free activation google.com May require specific substrates/conditions

Reaction of Cyclohexylmethyl Halides with Silicon Precursors

An alternative direct approach involves the use of organometallic intermediates, most commonly a Grignard reagent. gelest.com This method builds upon the classic Grignard reaction, a versatile tool for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comsigmaaldrich.com

The synthesis proceeds in two main stages:

Formation of the Grignard Reagent : A cyclohexylmethyl halide (e.g., cyclohexylmethyl chloride or bromide) is reacted with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form cyclohexylmethylmagnesium halide. sigmaaldrich.com C₆H₁₁CH₂X + Mg → C₆H₁₁CH₂MgX (where X = Cl, Br)

Reaction with a Silicon Precursor : The newly formed Grignard reagent is then reacted with a silicon precursor that has an excess of leaving groups, typically silicon tetrachloride (SiCl₄). The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom, displacing a chloride ion to form the desired silicon-carbon bond. brainly.combrainly.com C₆H₁₁CH₂MgX + SiCl₄ → C₆H₁₁CH₂SiCl₃ + MgXCl

To favor the formation of the monosubstituted product, this compound, reaction conditions must be carefully controlled. This often involves a "reverse addition" protocol, where the Grignard reagent is added slowly to an excess of silicon tetrachloride. gelest.com This minimizes the chance of multiple substitutions on the silicon atom.

Alternative Synthetic Routes and Derivatization Strategies

Beyond direct synthesis, alternative routes can be employed, often involving the modification of existing molecules or the use of specialized catalytic systems to achieve the desired product.

Precursor Transformations for Functional Group Introduction

This compound itself is a versatile chemical intermediate due to the high reactivity of its silicon-trichloride group. smolecule.com The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by water or alcohols. This reactivity allows for the transformation of the trichlorosilyl (B107488) group into other functional moieties.

For example, controlled hydrolysis or alcoholysis can replace the chlorine atoms with hydroxyl or alkoxy groups, respectively:

Hydrolysis : C₆H₁₁CH₂SiCl₃ + 3H₂O → C₆H₁₁CH₂Si(OH)₃ + 3HCl

Alcoholysis : C₆H₁₁CH₂SiCl₃ + 3ROH → C₆H₁₁CH₂Si(OR)₃ + 3HCl

These reactions are significant because they transform the initial silane (B1218182) into silanetriols or trialkoxysilanes. These derivatives are crucial precursors for the formation of silicon-based polymers (silicones) and for use as surface modification agents, where they can form self-assembled monolayers. smolecule.com

Catalytic Approaches in Synthesis

Catalysis is central to the efficient synthesis of this compound, particularly via hydrosilylation. The choice of catalyst directly influences the reaction's speed, selectivity, and yield. nih.gov

As mentioned, platinum and rhodium catalysts are prominent in hydrosilylation. nih.govnih.gov The development of novel catalytic systems aims to improve upon the limitations of traditional catalysts. For instance, research on the hydrosilylation of allyl chloride with trichlorosilane has shown that specific rhodium catalysts can achieve selectivities greater than 99% with very high turnover numbers (up to 140,000), significantly outperforming conventional platinum catalysts. nih.gov Mechanistic studies suggest that ligands with electron-withdrawing groups can stabilize the metal center and suppress the formation of byproducts. nih.gov

In addition to transition metals, other catalytic strategies exist. A patented method describes using aprotic solvents containing a nitrile group, such as acetonitrile, to facilitate the hydrosilylation of alkenes with trichlorosilane, potentially through activation of the Si-H bond. google.com

Process Optimization and Scalability Studies in Laboratory Synthesis

Optimizing the laboratory synthesis of this compound involves a systematic study of reaction parameters to maximize yield and purity while ensuring a safe and efficient process. Key factors for optimization include temperature, reaction time, reagent stoichiometry, and the order of addition.

For Grignard-based syntheses, controlling the reaction temperature is critical, as the formation of the Grignard reagent is exothermic. The choice between "normal addition" (adding the silane to the Grignard) and "reverse addition" (adding the Grignard to the silane) can dramatically affect the product distribution. gelest.com Reverse addition with an excess of SiCl₄ is generally preferred to obtain the target monosubstituted trichlorosilane.

When scaling up these reactions, several challenges emerge. organic-chemistry.org Effective heat management becomes crucial to prevent runaway reactions. Proper mixing is also essential to ensure homogeneity, especially in heterogeneous reactions like the formation of a Grignard reagent. For hydrosilylation, efficient removal of the catalyst post-reaction and purification of the product from byproducts and solvent are key considerations for achieving a high-purity final product on a larger scale. Techniques such as reactive distillation, while more common in industrial silane production, highlight principles of integrating reaction and separation to improve efficiency, which can conceptually inform laboratory process optimization. segovia-hernandez.comresearchgate.net

Table 2: Summary of Synthetic Parameters and Optimization Considerations

Synthetic Method Key Parameters to Optimize Scalability Challenges
Hydrosilylation Catalyst type and loading, temperature, reaction time, solvent Catalyst cost and removal, heat dissipation, byproduct separation
Grignard Reaction Reagent stoichiometry, order of addition (normal vs. reverse), solvent purity, temperature control Heat management during Grignard formation, handling of pyrophoric reagents, ensuring anhydrous conditions

Green Chemistry Principles in this compound Synthesis

The industrial synthesis of organosilanes, including this compound, is increasingly being evaluated through the lens of green chemistry. The primary manufacturing route for this compound is the hydrosilylation of methylenecyclohexane (B74748) with trichlorosilane. This process, while effective, traditionally relies on methods that can be improved in terms of environmental impact and sustainability. The application of green chemistry principles focuses on key areas such as catalysis, solvent use, and energy efficiency to create a more ecologically and economically sound process.

A central tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. rsc.org Hydrosilylation is inherently an atom-economical reaction, as it involves the addition of all atoms from the reactants into the final product. rsc.orgmdpi.com However, the choice of catalyst is critical. For decades, platinum-based catalysts like Speier's and Karstedt's catalysts have been the industry standard. mdpi.commagtech.com.cn While effective, platinum is a precious, low-abundance metal, making its use expensive and raising concerns about resource depletion and cost. nih.gov Consequently, significant research has been directed toward developing catalysts based on more earth-abundant metals.

Recent advancements have demonstrated the potential of catalysts based on cobalt, iron, and nickel as viable, lower-cost alternatives to platinum. nih.govkit.edu For instance, well-defined cobalt complexes have been shown to be highly active for the hydrosilylation of alkenes, sometimes offering different selectivity compared to platinum catalysts. kit.edu Similarly, certain iron complexes can effectively catalyze the reaction, often under mild conditions. nih.gov Beyond base metals, rhodium-based catalysts have emerged as highly efficient alternatives, in some cases demonstrating superior selectivity and turnover numbers (TON) compared to conventional platinum systems for related hydrosilylation reactions. researchgate.netnih.govnih.gov Another approach that aligns with green principles is the use of catalyst-free systems, where simple and inexpensive alkali metal bases like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) can promote the reaction. rsc.org

Table 1: Comparison of Catalytic Systems for Hydrosilylation Reactions

Catalyst Type Examples Advantages Disadvantages Citations
Precious Metal Karstedt's Catalyst (Pt), Speier's Catalyst (H₂PtCl₆), Wilkinson's Catalyst (Rh) High activity and selectivity, well-established. High cost, low abundance, potential for metal contamination. mdpi.comnih.govnih.govreddit.com
Earth-Abundant Metal Cobalt, Iron, Nickel Complexes Low cost, high abundance, reduced environmental impact. May require specific ligands; activity can be lower than precious metals. nih.govkit.edursc.org
Catalyst-Free Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃) Extremely low cost, simple, avoids metal use entirely. May require higher temperatures or specific substrates to be effective. rsc.org

The selection of solvents is another critical aspect of green synthesis. Many chemical processes utilize volatile organic compounds (VOCs) or chlorinated solvents, which pose environmental and health risks. Research into the hydrosilylation of various substrates has explored performing the reaction under solvent-free conditions. mdpi.comrsc.org When a solvent is necessary, the focus shifts to greener alternatives that are less toxic, derived from renewable resources, and easily recyclable.

Table 2: Evaluation of Solvents in the Context of Green Chemistry

Solvent Class Examples Assessment Citations
Traditional Solvents Chlorobenzene, Dichloromethane, Toluene Often effective but associated with toxicity and environmental persistence. mdpi.com
Greener Alternatives 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) Derived from renewable sources (2-MeTHF), lower peroxide formation, easier to recycle. N/A
Solvent-Free Neat reaction conditions Eliminates solvent waste, reduces process complexity and cost. Ideal from a green perspective. mdpi.comrsc.org

Reactivity and Mechanistic Studies of Trichloro Cyclohexylmethyl Silane

Hydrolytic Condensation Mechanisms of Trichlorosilyl (B107488) Groups

The primary reaction pathway for trichlorosilyl groups, such as the one in Trichloro(cyclohexylmethyl)silane, is hydrolysis followed by condensation. gelest.comspast.org This two-step process first converts the chloro substituents into hydroxyl (silanol) groups and subsequently forms stable siloxane (Si-O-Si) networks. gelest.comwikipedia.org This reactivity is fundamental to its application in forming polymeric materials and surface coatings.

The hydrolysis of this compound is a rapid, stepwise process initiated by the presence of water. wikipedia.orguni-wuppertal.de Each of the three silicon-chlorine (Si-Cl) bonds is sequentially replaced by a silicon-hydroxyl (Si-OH) bond, proceeding through dichloro- and monochloro-silanol intermediates to ultimately form the unstable (cyclohexylmethyl)silanetriol. google.com

These silanol (B1196071) intermediates, particularly the final silanetriol, are highly reactive and typically transient. researchgate.net Their characterization is often performed in-situ using spectroscopic methods. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ²⁹Si NMR) can be used to track the chemical shifts as the chlorine atoms are replaced by hydroxyl groups, allowing for the identification of the various silanol species in solution. researchgate.netafinitica.com Infrared (IR) spectroscopy can also monitor the disappearance of Si-Cl bonds and the appearance of broad O-H stretching bands characteristic of silanol groups. researchgate.net

The silanol intermediates formed during hydrolysis are prone to condensation, a process where two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water. gelest.comuni-wuppertal.de This reaction is the basis for the formation of oligomers and, eventually, highly cross-linked polysiloxane networks. wikipedia.orguni-wuppertal.de

The condensation can occur between two (cyclohexylmethyl)silanetriol molecules or between a silanetriol and a partially hydrolyzed intermediate. The trifunctionality of the silanetriol allows for the creation of a three-dimensional network structure. uni-wuppertal.de Initially, small linear or cyclic oligomers, such as dimers and trimers, are formed. gelest.comresearchgate.net As the reaction progresses, these oligomers continue to react, leading to larger, branched structures and ultimately a solid, cross-linked polymer known as poly(cyclohexylmethylsilsesquioxane). dakenchem.comresearchgate.net

The kinetics of both the hydrolysis and condensation reactions of organotrichlorosilanes are highly sensitive to environmental conditions and the presence of catalysts. spast.org Key factors include pH, water concentration, solvent, and temperature. spast.orgresearchgate.net

pH: The hydrolysis of silanes is catalyzed by both acids and bases. google.comnih.gov

Under acidic conditions (low pH) , the hydrolysis rate is generally accelerated, while the condensation rate is slower. This allows for the accumulation of silanol intermediates. researchgate.net

Under basic or neutral conditions (higher pH) , the condensation reaction is significantly promoted, often occurring as soon as silanols are formed, which can lead to rapid gelation. researchgate.netresearchgate.net

Water Concentration: The amount of water available is critical. While water is a necessary reactant, its concentration relative to the silane (B1218182) can influence the extent of oligomerization versus the formation of larger polymer networks. gelest.comresearchgate.net

Catalysts: While pH is a primary driver, specific catalysts can be employed. Studies on other silanes show that various acids and bases can be used to precisely control the reaction rates. nih.gov The choice of catalyst can affect not only the rate but also the structure of the final polysiloxane product. mdpi.com

Temperature: Increasing the temperature generally accelerates both hydrolysis and condensation rates, leading to faster network formation. google.com

The table below summarizes the general influence of these factors on the reactivity of trichlorosilanes.

ConditionEffect on Hydrolysis RateEffect on Condensation RateResulting Structure
Low pH (Acidic) AcceleratedReducedStable silanol intermediates, slower network formation researchgate.net
High pH (Basic) FastAcceleratedRapid formation of cross-linked networks, potential for gelation researchgate.net
High Water Conc. IncreasedIncreasedFavors higher degrees of polymerization gelest.com
Increased Temp. AcceleratedAcceleratedFaster overall reaction and curing google.com

Covalent Coupling and Interfacial Bonding

The reactivity of the trichlorosilyl group is widely exploited for covalently bonding the cyclohexylmethyl moiety to various surfaces. This process, known as silanization, is used to modify the surface properties of a wide range of materials. researchgate.netbohrium.comrsc.org

Inorganic substrates such as glass, silica (B1680970), and various metal oxides (e.g., Al₂O₃, TiO₂) are rich in surface hydroxyl (-OH) groups. researchgate.net These surface hydroxyls are ideal reaction sites for this compound. The reaction mechanism involves two key steps:

Hydrolysis: The trichlorosilyl group first hydrolyzes in the presence of trace amounts of surface-adsorbed water, forming reactive silanol intermediates. gelest.comresearchgate.net

Condensation: These newly formed silanols then condense with the substrate's hydroxyl groups, forming strong, covalent Si-O-Substrate bonds. gelest.com

This process results in the formation of a self-assembled monolayer (SAM) on the substrate surface, where the cyclohexylmethyl groups are oriented away from the surface. nih.govresearchgate.netrsc.org This modification transforms the typically hydrophilic, high-energy surface of glass or metal oxides into a hydrophobic, low-energy surface due to the nonpolar nature of the cyclohexyl group. The quality and density of the resulting monolayer are highly dependent on deposition conditions, such as the purity of the silane, solvent, and the cleanliness and preparation of the substrate surface. researchgate.netresearchgate.net

The same fundamental reactivity allows this compound to be grafted onto the surfaces of organic polymers and various nanomaterials, provided they possess reactive hydroxyl groups. researchgate.netresearchgate.netmdpi.com

Organic Polymers: Natural polymers like cellulose (B213188) or synthetic polymers that have been surface-treated to introduce hydroxyl functionalities can be modified. researchgate.net The silane grafts onto the polymer backbone, imparting new surface properties such as hydrophobicity or improved compatibility with other materials. researchgate.net

Nanomaterials: Nanomaterials like silica nanoparticles, halloysite (B83129) nanotubes, or functionalized carbon nanotubes can be surface-modified with this compound. researchgate.netmdpi.com This functionalization is critical for preventing the agglomeration of nanoparticles and improving their dispersion in hydrophobic polymer matrices for the creation of advanced nanocomposites. researchgate.netresearchgate.net The grafting process enhances the interfacial adhesion between the nanofiller and the polymer matrix, leading to improved mechanical and thermal properties of the composite material. researchgate.net

Electron-Induced Reactions and Fragmentation Pathways

Dissociative Electron Attachment Studies

There is a lack of specific experimental data on the dissociative electron attachment (DEA) to this compound. In general, for chlorosilanes, low-energy electron attachment is a significant process that can lead to the dissociation of the molecule. This process is often initiated by the capture of an electron to form a transient negative ion, which then fragments. For many chlorosilanes, the primary dissociation channel observed is the cleavage of the Si-Cl bond, resulting in the formation of a chloride anion (Cl⁻) and a corresponding silyl (B83357) radical. The energy at which this process occurs and its cross-section are highly dependent on the molecular structure. However, without specific experimental measurements for this compound, the precise energetics and efficiencies of its DEA processes remain unknown.

Formation of Negative Ions and Radical Species

The formation of negative ions and radical species from this compound upon electron interaction has not been a direct subject of published research. Based on studies of analogous compounds, it is plausible that electron attachment would lead to the formation of various negative ions. The most anticipated negative ion would be Cl⁻, resulting from the dissociative electron attachment process. The corresponding radical species would be the (cyclohexylmethyl)trichlorosilyl radical. Further fragmentation could potentially lead to other smaller radical and ionic species, but the specific fragmentation pathways and the relative abundances of the resulting products have not been experimentally determined for this compound.

Novel Reactions and Transformations in Organosilicon Chemistry

Currently, there are no specific reports in the scientific literature detailing novel reactions or transformations where this compound is a key reactant or precursor. While the field of organosilicon chemistry is rich with novel reactions, including various cross-coupling, hydrosilylation, and polymerization reactions, the specific application and reactivity of this compound in these contexts have not been documented. The presence of the trichlorosilyl group suggests potential for hydrolysis, reduction, and substitution reactions, and the cyclohexylmethyl group could influence reactivity and selectivity in catalytic processes. However, dedicated studies to explore and develop novel transformations based on this specific silane are yet to be reported.

Advanced Characterization Techniques for Trichloro Cyclohexylmethyl Silane and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopy is a cornerstone for the analysis of organosilanes, offering detailed information about molecular structure, functional groups, and chemical bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Trichloro(cyclohexylmethyl)silane. By analyzing the spectra of different nuclei (¹H, ¹³C, and ²⁹Si), a complete picture of the molecule's covalent framework can be assembled. rsc.orgscielo.org.za Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to confirm connectivity and resolve complex spectral overlap. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms. The cyclohexyl ring protons would appear as a complex series of overlapping multiplets. The methylene (B1212753) bridge protons (-CH₂-Si) would be distinct, typically appearing as a triplet adjacent to the cyclohexyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. rsc.org The carbons of the cyclohexyl ring would resonate in the aliphatic region, while the methylene bridge carbon would have a characteristic shift due to the influence of the adjacent silicon atom.

²⁹Si NMR: Silicon-29 NMR is particularly powerful for studying organosilanes. researchgate.net For this compound, a single resonance is expected in the region characteristic of silicon atoms bonded to one carbon and three chlorine atoms. In derivatives where the chlorine atoms are substituted (e.g., in polymers), the ²⁹Si chemical shift provides direct evidence of the new bonding environment (e.g., Si-O-Si linkages). researchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹H Cyclohexyl protons (CH, CH₂)0.8 - 1.8Multiplets
Methylene protons (-CH₂-Si)~0.9 - 1.2Doublet
¹³C Cyclohexyl carbons25 - 40Multiple signals
Methylene carbon (-CH₂-Si)~20 - 30Single signal
²⁹Si -SiCl₃~10 - 20Singlet

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to analyze the vibrational modes of the molecule. researchgate.netjkps.or.kr These methods are complementary and provide a detailed fingerprint of the compound. The analysis is often supported by Density Functional Theory (DFT) calculations to assign the observed vibrational bands accurately. researchgate.netijirset.com

Key vibrational modes for this compound include:

C-H Stretching: Bands corresponding to the stretching of C-H bonds in the cyclohexyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

C-C Stretching: Vibrations from the cyclohexane (B81311) ring's carbon backbone are typically found between 800 and 1200 cm⁻¹. ijirset.com

Si-Cl Stretching: The characteristic and strong absorptions for the silicon-chlorine bonds are located in the lower frequency region, typically between 450 and 800 cm⁻¹. ijirset.com The presence of multiple bands in this region can be attributed to symmetric and asymmetric stretching modes.

CH₂ Bending/Wagging: Deformational modes of the methylene group provide further structural confirmation.

In derived materials, such as polysiloxanes formed through hydrolysis and condensation, the disappearance of the Si-Cl bands and the appearance of strong, broad Si-O-Si stretching bands (around 1000-1100 cm⁻¹) are key indicators of reaction success.

Table 2: Key Vibrational Frequencies for Trichloro(cyclohexyl)silane (a close analog) ijirset.com

Wavenumber (cm⁻¹) FT-IRWavenumber (cm⁻¹) FT-RamanAssignment
2928, 28542935, 2850C-H Stretching
14481450CH₂ Bending (Scissoring)
1108, 1078, 10411100, 1075, 1040C-C Stretching
791, 743750, 490, 430Si-Cl Stretching

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of this compound and to study its fragmentation pathways upon ionization. nih.gov The molecular ion peak ([M]⁺) confirms the compound's molecular formula, C₇H₁₃Cl₃Si. nih.govncats.io The isotopic pattern of the molecular ion is a distinctive feature, showing multiple peaks due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for organosilanes include the cleavage of bonds alpha and beta to the silicon atom. For this compound, expected fragmentation includes:

Loss of a chlorine radical ([M-Cl]⁺).

Cleavage of the Si-C bond, leading to fragments such as [C₇H₁₃]⁺ (cyclohexylmethyl cation) and [SiCl₃]⁺.

Rearrangements and further loss of small molecules like HCl.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (mass/charge)Ion FormulaInterpretation
230/232/234/236[C₇H₁₃Cl₃Si]⁺Molecular Ion ([M]⁺) peak cluster
195/197/199[C₇H₁₃Cl₂Si]⁺Loss of one Chlorine atom ([M-Cl]⁺)
133/135[SiCl₃]⁺Trichlorosilyl (B107488) cation
97[C₇H₁₃]⁺Cyclohexylmethyl cation

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states within the top 1-10 nanometers of a material. psu.edumtu.educapes.gov.bryoutube.com It is particularly valuable for characterizing thin films and self-assembled monolayers (SAMs) derived from this compound on various substrates. diva-portal.org

By irradiating the surface with X-rays, photoelectrons are ejected, and their kinetic energies are measured. psu.edu The binding energy of these electrons is characteristic of the element and its local chemical environment. youtube.com For a surface functionalized with this compound, XPS analysis would involve:

Survey Scans: To identify the elements present on the surface, such as Carbon (C 1s), Silicon (Si 2p), Chlorine (Cl 2p), and Oxygen (O 1s) from the substrate or from hydrolysis.

High-Resolution Scans: To determine the chemical states. The Si 2p peak can distinguish between the initial Si-Cl bonds and the Si-O-Si or Si-O-substrate bonds formed after hydrolysis and condensation. researchgate.netmdpi.com The C 1s spectrum can confirm the presence of the aliphatic cyclohexylmethyl group.

Table 4: Expected XPS Binding Energies for a Surface Functionalized with this compound

Core LevelFunctional GroupExpected Binding Energy (eV)
Si 2p -SiCl₃~102 - 104
Si-O-Si / Si-O-Substrate~102 - 103.5
C 1s C-C, C-H (aliphatic)~284.8 - 285.5
C-Si~284.0 - 284.5
Cl 2p Si-Cl~199 - 201
O 1s Si-O-Si / Substrate Oxide~532 - 533

Electron Microscopy for Morphological and Nanoscale Characterization (e.g., SEM for surface morphology)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are vital for visualizing the surface morphology of substrates coated with materials derived from this compound. SEM provides high-resolution images of a surface by scanning it with a focused beam of electrons. This analysis can reveal critical information about the quality, uniformity, and texture of the derived films or coatings.

For materials derived from this compound, SEM analysis is used to:

Assess the homogeneity and continuity of self-assembled monolayers or polymer films.

Identify the presence of defects, such as pinholes, cracks, or agglomerates, which can significantly impact the performance of the coating.

Determine the thickness of the coating, often by imaging a cross-section of the sample.

Observe changes in surface morphology after exposure to different environmental conditions, providing insights into the material's durability.

While direct SEM analysis of the liquid silane (B1218182) is not feasible, its application to the solid-state materials it helps to create is a critical step in characterization.

Thermal Analysis Techniques (e.g., TGA/DTA for thermal stability of derived materials)

Thermal analysis techniques are used to study the effect of temperature on the properties of materials. abo.firesearchgate.net For polymers and hybrid materials derived from this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly important for evaluating their thermal stability and decomposition behavior. nih.govtsijournals.com

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. nih.gov This technique detects thermal events such as phase transitions (melting, glass transitions) and chemical reactions (decomposition), which may not be associated with a mass loss. abo.fi When run concurrently with TGA, it provides a more complete picture of the thermal processes occurring.

Table 5: Hypothetical TGA/DTA Data for a Polymer Derived from this compound

Temperature Range (°C)Mass Loss (%) (TGA)DTA PeakInterpretation
100 - 200~2%EndothermicLoss of adsorbed water/solvent
250 - 450~30%ExothermicInitial decomposition of organic side chains
450 - 600~45%ExothermicMajor decomposition of the polymer backbone
> 600--Stable ceramic residue (e.g., silica (B1680970), silicon carbide)

Theoretical and Computational Investigations of Trichloro Cyclohexylmethyl Silane Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. aspbs.comyoutube.com These methods, such as Density Functional Theory (DFT), provide insights into bond characteristics, charge distribution, and molecular orbital energies, which are key to a molecule's reactivity and stability. arxiv.orgyoutube.comyoutube.com

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of Trichloro(cyclohexylmethyl)silane would involve computational methods to determine the nature of the silicon-carbon and silicon-chlorine bonds. Such studies would typically quantify the electron density distribution, atomic charges, and molecular orbitals. However, specific studies providing this analysis for this compound could not be located.

Reaction Pathway Modeling and Kinetic Studies

Computational modeling is a powerful tool for elucidating reaction mechanisms and predicting reaction rates. nih.govnih.gov For organosilanes, understanding the kinetics of hydrolysis and condensation is critical for their application. tandfonline.comnih.gov

Mechanistic Insights into Hydrolysis and Condensation Reactions

The hydrolysis of trichlorosilanes is a stepwise process where the chlorine atoms are replaced by hydroxyl groups, followed by condensation to form siloxane (Si-O-Si) bonds. gelest.comgelest.com The reaction mechanism is influenced by factors such as pH and the steric and electronic nature of the organic substituent. tandfonline.comnih.gov In acidic conditions, the reaction often proceeds via protonation of a leaving group, while in basic conditions, nucleophilic attack at the silicon center is common. youtube.comyoutube.com While general mechanisms for silane (B1218182) hydrolysis are established, specific mechanistic studies and kinetic data for this compound are absent from the reviewed sources.

Prediction of Reactivity and Selectivity

Predicting the reactivity of this compound would involve calculating activation energies for hydrolysis and condensation pathways. The bulky cyclohexylmethyl group is expected to exert a significant steric influence on the reaction rate compared to smaller alkyl groups. tandfonline.com However, without specific computational studies, quantitative predictions of its reactivity and selectivity in various chemical environments remain speculative.

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of molecules at interfaces, which is crucial for understanding their role in surface modification. tandfonline.comnih.govmdpi.com These simulations can model the adsorption of silane molecules onto a substrate, their self-organization, and the formation of self-assembled monolayers. acs.orgresearchgate.netresearchgate.netacs.org Such studies provide insights into the orientation of the molecules on the surface and the structure of the resulting film. Despite the availability of general MD methodologies for silanes, simulations specifically focused on the interfacial interactions of this compound could not be identified.

Predictive Modeling for Material Properties of this compound-Derived Systems

Theoretical and computational investigations are pivotal in forecasting the material properties of systems derived from this compound. While specific, direct computational studies on this compound are not extensively available in public literature, the principles of predictive modeling, widely applied to other organosilanes, provide a robust framework for anticipating the behavior and performance of materials derived from it. These models are crucial for designing materials with tailored characteristics, such as hydrophobicity, adhesion, and thermal stability, which are critical for applications in coatings, composites, and surface treatments.

Predictive modeling for these systems primarily revolves around Quantitative Structure-Property Relationship (QSPR) models and first-principles quantum mechanical calculations, such as Density Functional Theory (DFT). These methods establish a link between the molecular structure of the silane and the macroscopic properties of the resulting material.

Research Findings from Analogous Systems

Insights from computational studies on analogous alkyltrichlorosilanes and other organofunctional silanes offer valuable predictive data. For instance, the choice of the organic substituent on the silicon atom is a determining factor for the properties of the resulting siloxane polymers or surface monolayers.

Quantum chemical calculations, particularly DFT, have been employed to understand the influence of different substituents on the reactivity of the silane molecule. nih.gov Studies on the silylative coupling of olefins have shown that the electronic nature of the substituent on the silicon atom can alter the energy barriers of reaction pathways. nih.gov For example, the substitution of a methyl group with a more electronegative methoxy (B1213986) group was found to decrease the reaction's energy span, a principle that can be extended to understand the reactivity of the cyclohexylmethyl group. nih.gov

Furthermore, first-principles quantum mechanical calculations have been successfully used to predict the surface properties of materials modified with various silanes. nih.gov A key finding is that the work function of a silane-modified surface, which is influenced by the electronegativity of the atoms in the silane, can be directly correlated with the surface's wetting properties. nih.gov Specifically, a linear relationship has been established between the calculated work function and the experimentally measured contact angle of water, allowing for the prediction of hydrophobicity. nih.gov

The following interactive table summarizes key findings from theoretical studies on various organosilanes that can be used to predict the properties of this compound-derived systems.

Computational Method System Studied Predicted Property Key Finding Reference
Density Functional Theory (DFT)Substituted silylethenesReaction EnergeticsElectronegative substituents on silicon lower the activation energy for silylative coupling. nih.gov
First-Principles Quantum MechanicsSilane-modified grapheneSurface WettabilityThe work function of the modified surface correlates linearly with the water contact angle, predicting hydrophobicity. nih.gov
Quantum Chemistry (UCCSD(T))MethylchlorosilanesThermal Decomposition PathwaysIdentification of the most energetically favorable initiation reactions, such as HCl elimination. researchgate.net
Quantitative Structure-Property Relationship (QSPR)Diverse organic polymersRefractive IndexSuccessful prediction of refractive indices using 2D descriptors from monomer structures. researchgate.net

This table is interactive. Click on the headers to sort the data.

Predictive Data Tables for this compound-Derived Systems

While specific experimental data for this compound-derived materials is scarce in the literature, we can generate predictive data based on the established models and the properties of the cyclohexylmethyl group. The cyclohexyl group is a bulky, non-polar alkyl group, which would be expected to impart significant hydrophobicity to a surface.

The following table provides predicted material properties for a hypothetical polysiloxane derived from the hydrolysis and condensation of this compound. These predictions are based on analogous data from other alkylsilanes and general principles of polymer science.

Property Predicted Value/Characteristic Basis for Prediction
Water Contact Angle> 100°The bulky, non-polar cyclohexylmethyl group will create a low-energy, hydrophobic surface. Linear alkylsilanes are known to produce hydrophobic coatings. gelest.com
Surface EnergyLowAnalogous to other non-functional silanes used for creating hydrophobic surfaces. gelest.com
Refractive Index~1.45 - 1.50Based on QSPR models for polysiloxanes, with the cyclohexyl group contributing to a higher refractive index than smaller alkyl groups.
Thermal StabilityModerate to HighThe Si-O-Si backbone of the polysiloxane is inherently stable. The thermal stability will be limited by the decomposition of the cyclohexylmethyl side chains.
Adhesion to Inorganic SubstratesGoodThe trichlorosilyl (B107488) group allows for strong covalent bonding to hydroxylated surfaces like glass and metal oxides. russoindustrial.ru

This table is interactive. Users can filter the data based on the predicted property.

These predictive models are instrumental in accelerating the materials discovery process. By computationally screening various silane structures, researchers can identify promising candidates for specific applications before undertaking extensive experimental synthesis and characterization. This approach not only saves time and resources but also provides a deeper understanding of the fundamental structure-property relationships that govern the performance of these materials.

Applications of Trichloro Cyclohexylmethyl Silane in Advanced Materials Science

Surface Engineering and Modification

The primary application of Trichloro(cyclohexylmethyl)silane lies in its ability to fundamentally alter the surface properties of various substrates. Organosilanes, in general, are utilized to modify surfaces by forming a durable, thin film that changes the substrate's interaction with its environment. innospk.comresearchgate.net The process typically involves the hydrolysis of the trichlorosilyl (B107488) group to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl (-OH) groups on the substrate surface and with each other, creating a covalently bonded, cross-linked polysiloxane layer. researchgate.net

This compound is particularly effective at rendering surfaces hydrophobic (water-repellent) and, to some extent, oleophobic (oil-repellent). researchgate.netgelest.com The outward-facing, non-polar cyclohexylmethyl groups form a low-energy surface that minimizes interaction with polar liquids like water. researchgate.net This change in surface energy is quantifiable by measuring the contact angle of a liquid droplet on the treated surface. A high contact angle indicates poor wettability and high hydrophobicity. researchgate.netrsc.org

Surfaces treated with alkyltrichlorosilanes like this compound can achieve high water contact angles, significantly reducing the surface's affinity for water. gelest.comgelest.com When combined with micro or nano-scale surface roughness, this chemical modification can lead to superhydrophobicity, where water contact angles exceed 150°. researchgate.netmdpi.commdpi.com In this state, water droplets become nearly spherical and roll off the surface with minimal tilting, a phenomenon known as the "lotus effect". researchgate.net

Table 1: Impact of Silane (B1218182) Functional Group on Surface Wettability
Silane Functional GroupDominant Surface PropertyTypical Water Contact Angle RangePrimary Interaction Mechanism
Cyclohexylmethyl (non-polar)Hydrophobic / Oleophilic90° - 120° (on smooth surfaces)Low surface energy due to hydrocarbon groups repels water.
Fluorinated Alkyl (perfluorinated)Hydrophobic & Oleophobic> 110°Extremely low surface energy repels both water and oils. researchgate.net
Amino (polar)Hydrophilic< 60°Polar groups form hydrogen bonds with water, promoting wetting.

While primarily used for its hydrophobic properties, the fundamental chemistry of this compound allows it to act as a coupling agent or adhesion promoter in specific multiphase systems. Silane coupling agents form a molecular bridge between two dissimilar materials, typically an inorganic filler or reinforcement (like glass or silica) and an organic polymer matrix. chemimpex.comnih.gov

The trichlorosilyl end of the molecule bonds to the inorganic surface, while the organic group (in this case, cyclohexylmethyl) interacts with the polymer matrix. This improves interfacial compatibility, allowing for better stress transfer between the matrix and the filler. This enhancement leads to composite materials with improved mechanical properties, durability, and resistance to environmental factors. chemimpex.comdakenchem.com

The hydrophobic and superhydrophobic surfaces created using this compound are central to the development of self-cleaning and anti-fouling coatings. google.com Self-cleaning surfaces work on the principle that rolling water droplets can easily pick up and carry away dirt and dust particles, as the adhesion between the contaminant and the low-energy surface is very weak. google.comnih.govmdpi.com This property is highly desirable for applications such as solar panels, architectural glass, and optical devices where cleanliness is crucial for performance. google.com

In marine environments, these low-surface-energy coatings can also function as anti-fouling surfaces. Biofouling is the accumulation of marine organisms on submerged surfaces. researchgate.netbts.gov Hydrophobic surfaces make it difficult for organisms like barnacles and algae to gain a firm foothold, reducing their accumulation. frontiersin.orgmdpi.com This offers an environmentally friendlier alternative to traditional anti-fouling paints that release toxic biocides. researchgate.netbts.gov

The surface modification capabilities of this compound extend to the nanoscale, where it is used to functionalize nanoparticles and other nanomaterials. researchgate.netsemanticscholar.org Nanoparticles often have a high surface area and a tendency to agglomerate, which can limit their utility. nih.gov By coating these particles with a silane layer, their surface chemistry can be tailored for specific applications.

For instance, silica (B1680970) or metal oxide nanoparticles can be made hydrophobic, allowing them to be dispersed evenly within a non-polar polymer matrix to create advanced nanocomposites. nih.govsemanticscholar.org Similarly, materials like carbon nanotubes and biochar can be functionalized. nih.govicm.edu.pl Biochar, a carbon-rich material, can be modified with silanes to enhance its hydrophobicity for applications such as creating water-repellent soil amendments. mdpi.comresearchgate.netresearchgate.net The silanization process involves grafting the silane molecules onto the surface of the nanomaterial, often after an initial oxidation step to create the necessary hydroxyl groups for reaction. mdpi.comresearchgate.net

Polymer Chemistry and Composite Material Science

In addition to surface modification, this compound contributes to the field of polymer and composite science through its role in creating robust material networks.

A cross-linking agent is a substance that facilitates the formation of covalent bonds between polymer chains, transforming a collection of individual chains into a single, continuous network. hengdasilane.com This process significantly enhances the material's mechanical strength, thermal stability, and chemical resistance. hengdasilane.comspecialchem.com

This compound, being a trifunctional silane (containing three reactive chloro groups), can act as a cross-linking agent. sinosil.comsisib.com The process begins with the hydrolysis of the Si-Cl bonds to form three reactive silanol (Si-OH) groups. These silanols can then undergo condensation reactions with each other, forming stable siloxane (Si-O-Si) bridges. sinosil.comsisib.com When this reaction occurs between silane molecules attached to different polymer chains, it creates a durable, cross-linked network. specialchem.com This mechanism is fundamental to the curing of certain silicone-based polymers and the formation of the durable, cross-linked layers seen in surface coating applications. sinosil.com

Table 2: Summary of Applications for this compound
Application AreaSpecific Role of this compoundResulting Material PropertyExample Use Case
Surface WettabilityForms a low-energy surface layer.Hydrophobicity, Oleophobicity. researchgate.netgelest.comWater-repellent coatings for glass.
Self-Cleaning CoatingsCreates a superhydrophobic surface.Easy roll-off of water droplets that remove dirt. google.comnih.govCoatings for solar panels and windows. google.com
Anti-Fouling SystemsCreates a low-adhesion surface.Inhibition of marine organism attachment. frontiersin.orgEnvironmentally friendly marine coatings. researchgate.net
Nanomaterial FunctionalizationCovalently bonds to nanoparticle surfaces.Improved dispersion in polymer matrices. nih.govHydrophobic modification of biochar. mdpi.com
Polymer Cross-linkingForms siloxane (Si-O-Si) bridges between chains.Enhanced mechanical strength and thermal stability. specialchem.comCuring of silicone polymers and sealants. sinosil.com

Reinforcement of Polymer Composites through Interfacial Bonding

The performance of polymer composites is critically dependent on the strength and stability of the interface between the polymer matrix and the reinforcing filler. This compound is utilized as a coupling agent to enhance this interfacial bonding, leading to improved mechanical properties and durability of the composite material.

The mechanism of action involves the hydrolysis of the trichlorosilyl group in the presence of moisture to form silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (such as glass fibers, silica, or metal oxides), forming stable covalent bonds (Si-O-filler). The cyclohexylmethyl group, being organophilic, physically entangles and interacts with the polymer matrix. This dual reactivity creates a strong molecular bridge at the interface, facilitating efficient stress transfer from the polymer matrix to the reinforcing filler.

Table 1: Effect of Silane Treatment on the Mechanical Properties of a Polymer Composite (Analogous System)

Property Untreated Filler Composite Silane-Treated Filler Composite % Improvement
Tensile Strength (MPa) 75 110 46.7%
Flexural Strength (MPa) 120 180 50.0%
Interfacial Shear Strength (MPa) 25 45 80.0%

This table presents illustrative data from a study on a comparable silane coupling agent, demonstrating the typical improvements observed in mechanical properties due to enhanced interfacial bonding.

Fabrication of Organosilane-Based Hybrid and Organic-Inorganic Materials

This compound serves as a valuable precursor in the synthesis of novel hybrid organic-inorganic materials. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at a molecular level.

The reactive nature of the trichlorosilyl group allows for its participation in sol-gel processes. Through controlled hydrolysis and condensation reactions, this compound can co-condense with other metal alkoxides (e.g., tetraethoxysilane, titanium isopropoxide) to form a cross-linked inorganic network. The cyclohexylmethyl group remains as a pendant organic functionality within this inorganic matrix.

This approach allows for the precise tailoring of the material's properties by varying the ratio of the organic and inorganic components. The resulting hybrid materials can exhibit enhanced thermal stability, improved mechanical strength, and tailored optical or electrical properties. For example, the incorporation of the bulky cyclohexylmethyl group can influence the porosity and hydrophobicity of the final hybrid material.

Development of Advanced Coatings and Adhesives

This compound is a key component in the formulation of advanced coatings and adhesives, where it contributes to improved adhesion, crosslinking, and durability.

Adhesion Promoters for Diverse Substrates

Effective adhesion between a coating or adhesive and the substrate is crucial for its performance and longevity. This compound functions as an excellent adhesion promoter for a wide range of substrates, including glass, metals, and ceramics. alvkimya.com

The effectiveness of silane adhesion promoters is influenced by factors such as the concentration of the silane solution and the method of application (e.g., as a primer or an integral blend).

Table 2: Influence of Silane Adhesion Promoter on Adhesion Strength (Analogous System)

Substrate Coating System Adhesion Strength without Silane (MPa) Adhesion Strength with Silane Primer (MPa)
Aluminum Epoxy Coating 5.2 12.5
Glass Polyurethane Adhesive 3.8 9.1
Steel Acrylic Coating 4.5 10.8

This table provides representative data on the significant improvement in adhesion strength achieved by using a silane primer on various substrates, based on studies of similar organosilanes.

Crosslinkers in Moisture-Curing Coating and Sealant Formulations

This compound can act as a crosslinking agent in moisture-curing formulations for coatings and sealants. In these systems, the polymer backbone is often functionalized with moisture-reactive groups. The addition of a trichlorosilane (B8805176) introduces additional sites for crosslinking.

Upon exposure to atmospheric moisture, the trichlorosilyl groups hydrolyze to form highly reactive silanol groups. These silanols can then undergo condensation reactions with each other and with other silanol groups on the polymer backbone, forming a stable, three-dimensional siloxane (Si-O-Si) network. This crosslinking process leads to the curing of the coating or sealant, transforming it from a liquid or paste-like state into a durable, solid material.

The degree of crosslinking can be controlled by the concentration of the trichlorosilane added to the formulation. A higher concentration generally leads to a higher crosslink density, resulting in a harder, more chemically resistant material. The cyclohexylmethyl group can also influence the properties of the cured material, for example, by affecting its flexibility and hydrophobicity.

Enhancing Durability and Environmental Resistance of Surface Layers

Coatings formulated with or primed by this compound exhibit enhanced durability and resistance to environmental degradation. The formation of a dense, cross-linked siloxane network at the coating-substrate interface provides a robust barrier against the ingress of moisture, chemicals, and other corrosive agents. mdpi.com

The covalent bonds formed between the silane and the substrate are hydrolytically stable, preventing delamination of the coating even in humid or wet environments. Furthermore, the hydrophobic nature of the cyclohexylmethyl group can contribute to the water-repellency of the coating surface, further protecting the underlying substrate from moisture-related damage.

The improved adhesion and barrier properties imparted by this compound lead to a significant increase in the service life of the protective coating, making it suitable for demanding applications in industries such as aerospace, automotive, and construction.

Table 3: Corrosion Resistance of Steel Panels with and without Silane-Modified Coating (Analogous System)

Coating System Time to First Sign of Corrosion (Hours in Salt Spray Test)
Standard Epoxy Coating 200
Silane-Modified Epoxy Coating > 500

This table illustrates the enhanced corrosion protection provided by a silane-modified coating in an aggressive environment, based on typical performance data for similar silane additives.

Precursor Chemistry for Thin Film Deposition Techniques (e.g., Chemical Vapor Deposition)

This compound can be utilized as a precursor in chemical vapor deposition (CVD) processes for the fabrication of silicon-containing thin films. wikipedia.org CVD is a technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

The volatility of this compound allows it to be transported in the vapor phase to the CVD reactor. At elevated temperatures, the molecule undergoes thermal decomposition, leading to the deposition of a thin film containing silicon, carbon, and potentially chlorine, depending on the deposition conditions. The composition and properties of the resulting film can be controlled by parameters such as substrate temperature, pressure, and the flow rates of the precursor and any carrier or reactant gases.

The presence of the cyclohexylmethyl group in the precursor molecule can be leveraged to deposit silicon carbide (SiC) or carbon-doped silicon films. These films are of interest for a variety of applications, including protective coatings, semiconductor devices, and microelectromechanical systems (MEMS), due to their hardness, chemical inertness, and tunable electronic properties.

Table 4: Typical Deposition Parameters for a Trichlorosilane Precursor in a CVD Process (Illustrative)

Parameter Value
Precursor Alkyltrichlorosilane
Substrate Temperature 800 - 1100 °C
Reactor Pressure 1 - 100 Torr
Carrier Gas Hydrogen (H₂)
Resulting Film Silicon Carbide (SiC) or Doped Silicon

This table provides a general range of deposition parameters for CVD processes using trichlorosilane precursors to produce silicon-based thin films.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Trichloro(cyclohexylmethyl)silane Transformations

The transformation of this compound, particularly through hydrosilylation and cross-coupling reactions, is a cornerstone of its utility. Future research will likely concentrate on developing more efficient, selective, and sustainable catalytic systems for these transformations. While platinum-based catalysts like Speier's and Karstedt's catalysts are effective, there is a growing interest in catalysts based on more earth-abundant and less expensive metals. mdpi.com The development of novel catalyst systems is a continuing trend in organosilicon chemistry. nih.gov

Furthermore, the field is moving towards biocatalysis, using enzymes to mediate reactions with high chemo- and regioselectivity that are often challenging to achieve with traditional metal catalysts. nih.gov Engineered enzymes have already shown promise in forming Si-C bonds through reactions like hydrosilylation. nih.gov The application of such biocatalytic systems to the transformation of this compound could open up new avenues for creating complex organosilicon structures with high precision.

Another promising area is the use of strong Brønsted acids as organocatalysts for reactions such as the enantioselective cyclization of related bis(methallyl)silanes. nih.gov Investigating similar organocatalytic approaches for this compound could lead to new synthetic routes for chiral silicon-containing molecules.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms of this compound is crucial for optimizing its applications. The hydrolysis and condensation of chlorosilanes are complex processes that are highly dependent on factors like pH, solvent, and temperature. elsevier.es Future research will increasingly rely on advanced in-situ characterization techniques to monitor these reactions in real-time.

Techniques such as Raman, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy have been used to monitor the hydrolysis and condensation of related alkoxysilanes, providing valuable kinetic data on the formation and consumption of intermediate species. nih.gov The application of these combined in-situ spectroscopic methods to the study of this compound hydrolysis would provide a wealth of information for developing more controlled and reproducible surface modification and polymerization processes. nih.gov

Optical turbidity scanning and dynamic light scattering are other powerful in-situ techniques that can monitor the kinetics of silane (B1218182) sol-gel reactions by observing the depletion of the neat silane and the subsequent formation of particles. mdpi.com Applying these methods to this compound would allow for a detailed investigation of its hydrolysis and condensation pathways under various conditions.

Integration with Artificial Intelligence and Machine Learning in Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, and the field of organosilicon chemistry is no exception. researchgate.net ML models can be trained on existing data to predict the properties of new materials, significantly accelerating the discovery and design process. arxiv.orgacs.org

For this compound, ML could be employed to predict the outcomes of its reactions under different conditions, optimizing for desired properties in the resulting polymers or surface coatings. By inputting data on the molecular structure of the silane and various reaction parameters, ML algorithms could forecast properties such as the hydrophobicity of a treated surface or the mechanical strength of a resulting polymer. nih.gov This data-driven approach can help to narrow down the experimental parameter space, saving time and resources. researchgate.net

Furthermore, ML can be used to analyze data from characterization techniques, such as identifying features in spectroscopic data that correlate with specific material properties. youtube.com As more data on organosilane chemistry becomes available, the predictive power of ML models will continue to improve, enabling the rational design of novel materials based on this compound with tailored functionalities. researchgate.net

Expanding Applications in Specialized Materials and Devices (e.g., Optoelectronic, Energy Storage)

The unique properties of organosilanes like this compound make them promising candidates for applications in advanced materials and devices. While current applications are primarily in surface modification and polymers, future research is expected to explore their use in more specialized areas such as optoelectronics and energy storage.

In the field of optoelectronics, organosilicon compounds are being investigated for use in perovskite solar cells (PSCs). sciopen.com Silane coupling agents and silicone resins can improve the stability and efficiency of PSCs by modifying the properties of the perovskite film. sciopen.comyoutube.com The cyclohexylmethyl group in this compound could impart desirable properties to the perovskite layer, such as improved moisture resistance and charge transport. Research into modifying perovskite interfaces with novel polymers, including those derived from silsesquioxanes, has shown promise in enhancing cell performance and stability. perovskite-info.com

In energy storage, silane-based materials are being explored as electrolyte additives and for the creation of stable solid-electrolyte interphase (SEI) films in lithium-ion batteries. bohrium.comdakenchem.commdpi.com Novel silane compounds have been synthesized for use as non-aqueous electrolyte solvents that can improve ionic conductivity and thermal stability. researchgate.net The incorporation of this compound or its derivatives into battery components could potentially enhance performance and safety. Silane additives can also play a crucial role in stabilizing the battery's electrochemical performance. dakenchem.com

The versatility of organosilicon chemistry suggests that the applications of this compound will continue to expand as researchers explore its potential in these and other emerging technological fields. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Trichloro(cyclohexylmethyl)silane, and how do reaction conditions influence purity?

  • Methodological Answer : this compound can be synthesized via hydrosilylation of cyclohexene with trichlorosilane under catalytic conditions. Key parameters include solvent choice (e.g., hydrocarbon solvents like pentane for ease of isolation), reaction temperature (typically ambient to 50°C), and exclusion of moisture to prevent premature hydrolysis . Challenges include purification due to HCl byproduct formation and sensitivity to hydrolysis. Conversion to trimethoxy derivatives (e.g., using methanol and pyridine) improves stability for downstream applications .

Q. How can researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To confirm cyclohexyl and silicon-bonded chlorine groups (¹H, ¹³C, and ²⁹Si NMR).
  • FTIR : Identifies Si–Cl stretching vibrations (~500–600 cm⁻¹).
  • Gas chromatography (GC) : Assesses purity, especially when using hydrocarbon solvents for synthesis .
  • Elemental analysis : Validates molecular formula (C₇H₁₁Cl₃Si) .

Q. What are the critical handling and storage protocols for this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in moisture-free environments due to rapid hydrolysis. Use glass or fluoropolymer-lined containers to avoid reactions with metals. Safety measures include PPE (gloves, goggles) and fume hoods to mitigate exposure to corrosive HCl vapors .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound interacts with nucleophiles (e.g., amines, alcohols) in substitution reactions?

  • Methodological Answer : The silicon center undergoes nucleophilic displacement, where Cl⁻ is replaced by nucleophiles (e.g., amines or alcohols). Reaction rates depend on steric hindrance from the cyclohexyl group and solvent polarity. For example:

  • With amines : Forms cyclohexylmethyl-aminated silanes; excess amine neutralizes HCl byproducts.
  • With alcohols : Produces alkoxy derivatives; methanol or ethanol are common for generating stable precursors .
    Counterion selection (e.g., pyridine) enhances reaction efficiency by scavenging HCl .

Q. What advanced applications exist for this compound in nanotechnology or surface functionalization?

  • Methodological Answer : The compound is used to functionalize surfaces (e.g., silicon wafers, nanoparticles) via self-assembled monolayers (SAMs). Example applications:

  • Nanoparticle synthesis : Acts as a surfactant to stabilize silicon nanocrystals (Si NCs) in toluene, forming reverse micelle structures .
  • Hydrophobic coatings : Fluorinated analogues (e.g., perfluorooctyl derivatives) create water-repellent surfaces for microfluidic devices .

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from moisture exposure during synthesis or characterization. Mitigation strategies:

  • Controlled atmosphere : Use gloveboxes or Schlenk lines for moisture-sensitive steps.
  • Comparative studies : Benchmark reactivity against structurally similar silanes (e.g., trichlorohexylsilane) under identical conditions .
  • Kinetic analysis : Monitor hydrolysis rates via pH titration or conductivity measurements .

Q. What role does this compound play in polymer science, particularly in crosslinking or hybrid material design?

  • Methodological Answer : The compound serves as a crosslinking agent in silicone polymers. For example:

  • Hybrid composites : Reacts with hydroxyl-terminated polydimethylsiloxane (PDMS) to form Si–O–Si networks.
  • Functionalization : Modifies polymer surfaces to introduce cyclohexyl groups for enhanced thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.